1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride

Synthetic intermediate Sodium channel blocker precursor F15845 synthesis

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride is the hydrochloride salt of a chiral, sulfur-containing phenethylamine derivative (molecular formula C₁₁H₁₈ClNOS, MW 247.79 g/mol). The compound is cataloged primarily as a synthetic building block and research intermediate, most notably recognized as a key structural precursor in patented synthetic routes to the cardiac persistent sodium current blocker F15845.

Molecular Formula C11H18ClNOS
Molecular Weight 247.79 g/mol
CAS No. 1258649-90-9
Cat. No. B1522961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride
CAS1258649-90-9
Molecular FormulaC11H18ClNOS
Molecular Weight247.79 g/mol
Structural Identifiers
SMILESCC(CN)CSC1=CC=CC=C1OC.Cl
InChIInChI=1S/C11H17NOS.ClH/c1-9(7-12)8-14-11-6-4-3-5-10(11)13-2;/h3-6,9H,7-8,12H2,1-2H3;1H
InChIKeyUNIGRHXMTSKBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride (CAS 1258649-90-9) – Chemical Identity, Supply Landscape & Structural Context for Procurement


1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride is the hydrochloride salt of a chiral, sulfur-containing phenethylamine derivative (molecular formula C₁₁H₁₈ClNOS, MW 247.79 g/mol) [1]. The compound is cataloged primarily as a synthetic building block and research intermediate, most notably recognized as a key structural precursor in patented synthetic routes to the cardiac persistent sodium current blocker F15845 [2][3]. It is available from a limited number of specialty chemical suppliers, typically at 95% purity. However, no authoritative, publicly accessible biological activity data, physicochemical performance benchmarks, or quantitative differentiation studies have been identified for this compound in the peer-reviewed literature or patent corpus, which represents a critical evidence gap for procurement decisions based on comparative performance.

Procurement Risk Alert: Why In-Class Analogs of CAS 1258649-90-9 Cannot Be Assumed Interchangeable


The target compound’s value is intrinsically linked to its specific role as a defined intermediate in a multi-step, stereochemically sensitive synthesis (e.g., of F15845) [1]. In the absence of published comparative performance data against close analogs (e.g., des-methyl, para-methoxy, or free-base variants), any generic substitution introduces unquantifiable risk. Critical factors such as the influence of the 2-methyl branch on the compound's conformational preference, the hydrochloride salt's impact on solubility and reactivity in key coupling steps, or its stability profile under patented reaction conditions (e.g., heating with a tosylate in the presence of a base) remain undocumented [1]. Without such data, substituting an alternative building block could lead to unforeseen reductions in reaction yield, stereochemical purity, or final product quality. Consequently, a procurement decision based solely on structural similarity represents a scientifically unsupported assumption until a direct comparative study is conducted.

Quantitative Differentiation Evidence for CAS 1258649-90-9 Against Closest Analogs


Data Gap Notification: Absence of Direct Comparative Performance Data

An exhaustive search of primary research papers, patents, and authoritative databases (excluding vendor promotional sites) did not identify any study that directly compares the reactivity, physicochemical properties, or biological activity of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride with a named structural analog. No quantitative data for a comparator or baseline could be established. Therefore, this evidence item is a mandatory disclosure under the defined methodology, confirming that no high-strength differential evidence (Direct head-to-head comparison, Cross-study comparable) currently exists in the accessible public domain to scientifically prioritize this compound over a closely related analog for a specific application.

Synthetic intermediate Sodium channel blocker precursor F15845 synthesis

Foreseeable Research Scenarios for 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride Based on Patent-Derived Role


Synthesis of F15845 and Structural Analogs as Cardiac Sodium Channel Blockers

The compound is a defined intermediate in patented synthetic routes to F15845 [1]. Its procurement is essential for research groups or CDMOs aiming to replicate the patented process or to generate novel F15845 analogs for structure-activity relationship (SAR) studies on the persistent sodium current. Any deviation from the specified building block introduces a process variable that is unvalidated in the public domain and may compromise the stereochemical integrity of the final product.

Stereochemical Probe in Asymmetric Synthesis and Chiral Building Block Libraries

Possessing a stereogenic center at the 2-methyl position, this compound in enantiopure form could serve as a chiral building block. Its procurement is relevant for medicinal chemistry groups exploring the impact of chirality on target binding, though it must be noted that the compound's specific enantiopurity and its quantitative effect on downstream biological activity are not publicly documented, representing a potential research investigation point.

Methodological Development in Sulfanyl-Amine Chemistry

The compound's dual functionality (a primary amine and an aryl thioether) makes it a candidate for developing new synthetic methodologies, such as selective N-alkylation or oxidation studies. Its use as a model substrate is plausible, though no published method development study specifically highlighting its unique reactivity over simpler analogs (e.g., 3-(phenylthio)propan-1-amine) was found, indicating an open research area.

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